molecular formula C24H26N2O4 B4224058 N,N'-bis(3-acetylphenyl)cyclohexane-1,4-dicarboxamide

N,N'-bis(3-acetylphenyl)cyclohexane-1,4-dicarboxamide

Cat. No.: B4224058
M. Wt: 406.5 g/mol
InChI Key: WMYADEHXDFGVEG-UHFFFAOYSA-N
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Description

N,N’-bis(3-acetylphenyl)-1,4-cyclohexanedicarboxamide: is an organic compound with a complex molecular structure It is characterized by the presence of two acetylphenyl groups attached to a cyclohexane ring through amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-acetylphenyl)-1,4-cyclohexanedicarboxamide typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with 3-acetylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-bis(3-acetylphenyl)-1,4-cyclohexanedicarboxamide can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N,N’-bis(3-acetylphenyl)-1,4-cyclohexanedicarboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its amide linkages and aromatic groups.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, N,N’-bis(3-acetylphenyl)-1,4-cyclohexanedicarboxamide can be used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(3-acetylphenyl)-1,4-cyclohexanedicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The amide linkages and aromatic groups allow it to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N,N’-bis(3-acetylphenyl)terephthalamide
  • N,N’-bis(3-acetylphenyl)isophthalamide
  • N,N’-bis(3-acetylphenyl)nonanediamide

Comparison:

  • N,N’-bis(3-acetylphenyl)-1,4-cyclohexanedicarboxamide has a cyclohexane ring, which provides greater flexibility and conformational diversity compared to the aromatic rings in terephthalamide and isophthalamide derivatives.
  • The presence of the cyclohexane ring also imparts unique mechanical properties, making it suitable for specific industrial applications.
  • Compared to nonanediamide, the cyclohexanedicarboxamide has a more rigid structure, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-N,4-N-bis(3-acetylphenyl)cyclohexane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-15(27)19-5-3-7-21(13-19)25-23(29)17-9-11-18(12-10-17)24(30)26-22-8-4-6-20(14-22)16(2)28/h3-8,13-14,17-18H,9-12H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYADEHXDFGVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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